molecular formula C18H12ClN3O2 B2734989 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one CAS No. 1207005-06-8

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one

Cat. No.: B2734989
CAS No.: 1207005-06-8
M. Wt: 337.76
InChI Key: OPFSMMFNFNWMBP-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of aromatic heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known to possess a wide variety of biological activities, particularly for cancer treatment . Quinolones, on the other hand, are a type of important synthetic antimicrobial agents with a bicyclic core structure .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Quinolones have a bicyclic core structure .


Chemical Reactions Analysis

Oxadiazoles have been found to undergo a variety of chemical reactions, particularly those involving their nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one” would depend on its specific structure. Oxadiazoles are generally soluble in water .

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the 1,3,4-oxadiazole and quinoline moieties have demonstrated significant antimicrobial properties. For instance, derivatives synthesized and characterized for their structure showed notable antibacterial and antifungal activities against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic effects of novel quinoline derivatives. Studies have synthesized compounds with variations in the quinoline structure, evaluating their efficacy in reducing inflammation and pain (Farag et al., 2012). This research direction is crucial for the development of new therapeutic agents.

Materials Science: Thermo-physical Properties

The thermo-physical properties of 1,3,4-oxadiazole derivatives, in combination with quinoline, have been investigated for their solute-solvent interactions and potential material applications. Studies have measured density, viscosity, ultrasonic velocity, and various thermodynamic parameters in different solvents, analyzing the structure-making or breaking abilities of the solute (Godhani et al., 2017). This research could lead to novel applications in material science, particularly in solvent and material design.

Anticancer Potential

The cytotoxic effects of quinazolinone-1,3,4-oxadiazole derivatives have been tested against various cancer cell lines, including MCF-7 and HeLa. Certain compounds have shown remarkable cytotoxic activity, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). This area of research is pivotal for the development of new chemotherapy drugs.

Mechanism of Action

The mechanism of action of oxadiazoles in biological systems is diverse and depends on the specific derivative. Some oxadiazole derivatives have been found to inhibit various enzymes and proteins that contribute to cancer cell proliferation .

Future Directions

The future research directions for oxadiazoles and quinolones could involve the synthesis of new derivatives with improved biological activity and lower toxicity. There is also potential for further investigation into their mechanisms of action .

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c1-22-10-13(16(23)12-7-3-5-9-15(12)22)18-20-17(21-24-18)11-6-2-4-8-14(11)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFSMMFNFNWMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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